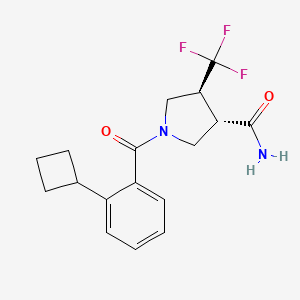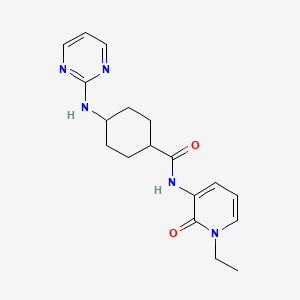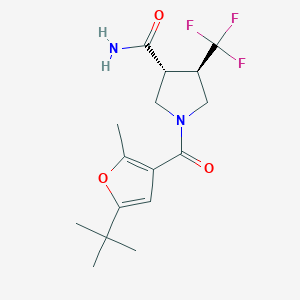
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide, also known as CTBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been studied for its potential use as a ligand in drug discovery and development. It has been reported to have high affinity and selectivity for the μ-opioid receptor, which is involved in pain management and addiction. This compound has also been investigated for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide acts as a partial agonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and activates downstream signaling pathways, resulting in analgesic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, this compound has been reported to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide in lab experiments is its high affinity and selectivity for the μ-opioid receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for cancer therapy. Another direction is to optimize the synthesis method to improve the yield and scalability of production. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and development, particularly in the areas of pain management and cancer therapy. Its high affinity and selectivity for the μ-opioid receptor make it a promising ligand for drug development. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of cyclobutylmethylamine with 2-cyclobutylbenzoyl chloride to form the intermediate compound, which is then treated with trifluoromethylpyrrolidine-3-carboxylic acid to obtain this compound. This method has been reported to have a yield of 65% and can be optimized for large-scale production.
Propriétés
IUPAC Name |
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)14-9-22(8-13(14)15(21)23)16(24)12-7-2-1-6-11(12)10-4-3-5-10/h1-2,6-7,10,13-14H,3-5,8-9H2,(H2,21,23)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFPTHQQJBUGV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3CC(C(C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3C[C@H]([C@@H](C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aR)-5-(1-butylcyclopropanecarbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7348013.png)

![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-fluoro-1,3-benzodioxol-4-yl)methanone](/img/structure/B7348021.png)
![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)
![6-cyclopropyl-N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7348042.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)
![N-(3-hydroxy-3-methylcyclobutyl)-2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetamide](/img/structure/B7348057.png)

![6,7-dimethyl-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7348078.png)
![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![2-(difluoromethyl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348093.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(3S)-N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7348096.png)